1H-Benzimidazole-5-sulfonic acid, 2-(4-aminophenyl)-1-octadecyl-
Description
1H-Benzimidazole-5-sulfonic acid, 2-(4-aminophenyl)-1-octadecyl- (CAS: 63217-35-6) is a benzimidazole derivative featuring a sulfonic acid group at position 5, a para-aminophenyl substituent at position 2, and a long octadecyl chain at position 1 . This structure confers unique physicochemical properties, including amphiphilicity due to the polar sulfonic acid group and the hydrophobic alkyl chain. The compound is utilized as a high-purity intermediate in pharmaceuticals, agrochemicals, and materials science, with its sodium salt form (CAS: 5149-72-4, molecular formula: C40H53N3O5S) also being commercially available .
Properties
CAS No. |
63217-35-6 |
|---|---|
Molecular Formula |
C31H47N3O3S |
Molecular Weight |
541.8 g/mol |
IUPAC Name |
2-(4-aminophenyl)-1-octadecylbenzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C31H47N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-34-30-23-22-28(38(35,36)37)25-29(30)33-31(34)26-18-20-27(32)21-19-26/h18-23,25H,2-17,24,32H2,1H3,(H,35,36,37) |
InChI Key |
JHHVDPLPBJASDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)S(=O)(=O)O)N=C1C3=CC=C(C=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Benzimidazole, Benzothiazole, and Benzoxazole Derivatives
The target compound shares structural similarities with other heterocyclic derivatives, such as benzothiazoles and benzoxazoles. For instance, 2-(4-aminophenyl)benzothiazole derivatives are synthesized via analogous methods, where the amino group’s position (para vs. meta) significantly impacts biological activity. Studies show that para-substituted derivatives exhibit enhanced binding affinity to cellular targets compared to meta-substituted analogs, likely due to optimized steric and electronic interactions .
Key Differences:
- Substituent Position: The para-aminophenyl group in the target compound contrasts with meta-substituted analogs (e.g., 2-(3-aminophenyl)benzothiazole), which show reduced antitumor activity .
- Core Heterocycle: Benzimidazoles generally exhibit greater metabolic stability than benzothiazoles due to their fused aromatic system, which resists oxidative degradation .
Functional Group Variations: Sulfonic Acid vs. Sulfonamide
The sulfonic acid group distinguishes the target compound from sulfonamide-based derivatives. For example, N-(4-(benzothiazole-2-yl)phenyl) benzenesulfonamides are synthesized via condensation reactions with sulfonyl chlorides. Sulfonic acids are more acidic (pKa ~1–2) than sulfonamides (pKa ~10), influencing solubility and ionization under physiological conditions. The sulfonic acid group enhances aqueous solubility but may limit membrane permeability compared to sulfonamides .
Alkyl Chain Modifications
The octadecyl (C18) chain in the target compound contrasts with shorter-chain analogs. Long alkyl chains increase lipophilicity (logP >8), improving lipid membrane penetration and prolonging half-life. However, excessive hydrophobicity can reduce aqueous solubility, necessitating formulation adjustments. For example, the sodium salt form (CAS: 5149-72-4) mitigates solubility challenges .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural formula.
Q & A
Q. What are the optimal synthetic routes for preparing 1H-benzimidazole-5-sulfonic acid derivatives with a long alkyl chain (e.g., octadecyl group)?
The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carbonyl-containing intermediates. For 2-(4-aminophenyl)-1-octadecyl-1H-benzimidazole-5-sulfonic acid , key steps include:
- Sulfonation : Introducing the sulfonic acid group via electrophilic substitution under controlled acidic conditions (e.g., concentrated H₂SO₄ or chlorosulfonic acid) .
- Alkylation : Attaching the octadecyl chain using alkyl halides (e.g., 1-bromooctadecane) in polar aprotic solvents like DMF, with catalysts such as K₂CO₃ to facilitate nucleophilic substitution .
- Aminophenyl functionalization : Coupling 4-aminophenyl groups via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. Table 1: Reaction Parameters for Key Synthesis Steps
Q. How can researchers characterize the purity and structural integrity of this compound?
Advanced analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm alkyl chain integration (δ ~0.8–1.5 ppm for octadecyl CH₃ and CH₂ groups) and sulfonic acid proton environments .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₃₁H₄₇N₃O₄S: theoretical 557.80 g/mol) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with mobile phases like acetonitrile/0.1% TFA .
Advanced Research Questions
Q. How does the octadecyl chain influence the compound’s solubility and self-assembly properties in aqueous media?
The octadecyl chain confers amphiphilic behavior:
- Solubility : Poor aqueous solubility due to the hydrophobic alkyl chain; requires solubilization via surfactants (e.g., Tween-80) or DMSO .
- Self-assembly : Forms micelles or vesicles above critical micellar concentration (CMC), studied via dynamic light scattering (DLS) and transmission electron microscopy (TEM). Adjusting pH (sulfonic acid group’s pKa ~1-2) can modulate aggregation .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or membranes)?
- Molecular Dynamics (MD) Simulations : Model interactions of the octadecyl chain with lipid bilayers to study membrane permeability .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) of the benzimidazole core to predict redox activity .
- Molecular Docking : Screen against targets like tyrosine kinases or DNA topoisomerases, leveraging the aminophenyl group’s hydrogen-bonding potential .
Q. How should researchers address contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic activity)?
- Dose-Response Analysis : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to differentiate selective toxicity .
- Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to identify off-target effects of the sulfonic acid group .
- Control Experiments : Compare with analogs lacking the octadecyl chain to isolate the role of hydrophobicity in bioactivity .
Q. What strategies optimize the compound’s stability under physiological conditions (pH, temperature)?
- pH Stability : Use buffered solutions (pH 7.4) to prevent sulfonic acid group degradation. Monitor via UV-Vis spectroscopy over 24–72 hours .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for benzimidazole derivatives) .
- Lyophilization : Improve shelf-life by lyophilizing with cryoprotectants (e.g., trehalose) .
Q. How can researchers design experiments to study the compound’s pharmacokinetics (e.g., absorption, distribution)?
- In Vitro Models : Use Caco-2 cell monolayers to simulate intestinal absorption; measure apparent permeability (Papp) .
- Plasma Protein Binding : Employ equilibrium dialysis to assess binding to albumin or lipoproteins, critical for bioavailability .
- In Vivo Tracking : Radiolabel the compound (³H or ¹⁴C) for biodistribution studies in rodent models .
Methodological Resources
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